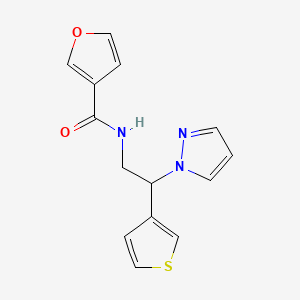

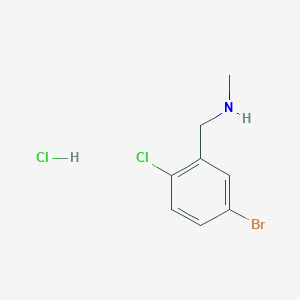

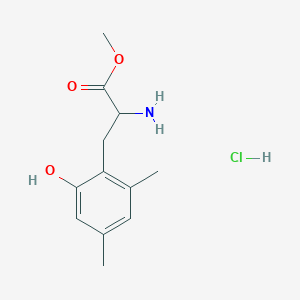

![molecular formula C27H23ClN4O3 B2495677 N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189493-22-8](/img/structure/B2495677.png)

N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex acetamide derivatives often involves multiple steps, including condensation, amidification, and decarboxylation processes. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share structural similarities with the compound , was achieved through a series of reactions starting from ethyl (2-methyindol-3-yl)acetates. These processes involved indolization under Fischer conditions followed by Japp-Klingemann reaction and subsequent 2-decarboxylation, demonstrating the complexity and intricacy of synthesizing such compounds (Menciu et al., 1999).

Molecular Structure Analysis

The detailed molecular structure of similar compounds has been elucidated using X-ray crystallography, offering insights into their conformation and stereochemistry. For instance, the structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide was determined, highlighting the significance of molecular geometry in understanding the physical and chemical behavior of such molecules (Hajjem et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives are pivotal in modifying their biological activity and pharmacokinetic properties. For example, the synthesis of novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides involved key reactions such as condensation and characterization through spectral data, showcasing the diverse chemical reactivity of these compounds (Debnath & Ganguly, 2015).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. The crystallographic study of substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides provided valuable information on the hydrogen-bonding patterns and molecular interactions, which are essential for understanding the compound's behavior in biological systems (López et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the compound's potential as a therapeutic agent. Studies on similar compounds, such as the synthesis and evaluation of (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides as antimicrobial agents, demonstrate the importance of chemical properties in determining biological activity and efficacy (Debnath & Ganguly, 2015).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Agents

- A series of derivatives, including the mentioned compound, were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some showed promising results in this area (Debnath & Ganguly, 2015).

Antioxidant Properties

- Novel derivatives of this compound were synthesized and evaluated for their antioxidant activity. The study found that most of the compounds exhibited considerable activity in antioxidant methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) (Gopi & Dhanaraju, 2020).

Antiallergic Agents

- In a search for novel antiallergic compounds, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared, showing significant antiallergic potency (Menciu et al., 1999).

Photovoltaic Efficiency and Ligand-Protein Interactions

- The compound and its analogs were studied for their potential use as photosensitizers in dye-sensitized solar cells, showing good light harvesting efficiency. Additionally, molecular docking studies indicated potential ligand-protein interactions (Mary et al., 2020).

Lipase and α-Glucosidase Inhibition

- This compound was used in the synthesis of novel heterocyclic compounds, which were then tested for their lipase and α-glucosidase inhibition properties. Some compounds showed significant activity in these areas (Bekircan et al., 2015).

Cytotoxic Activity

- Derivatives of the compound were synthesized and tested for their anticancer activity on various cancer cell lines. One compound in particular showed significant cancer cell growth inhibition (Al-Sanea et al., 2020).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O3/c1-17-6-11-23-22(12-17)25-26(32(23)15-24(33)30-20-5-3-4-19(28)13-20)27(34)31(16-29-25)14-18-7-9-21(35-2)10-8-18/h3-13,16H,14-15H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYYJWKSOFCLIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

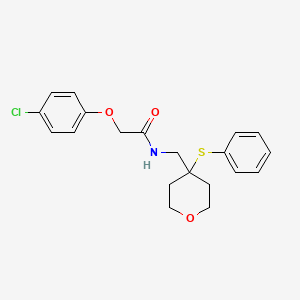

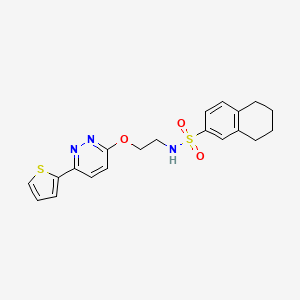

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)

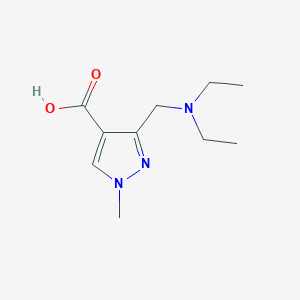

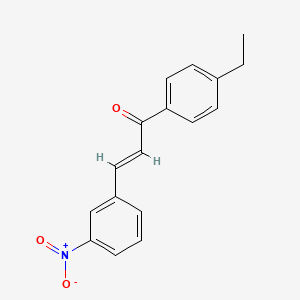

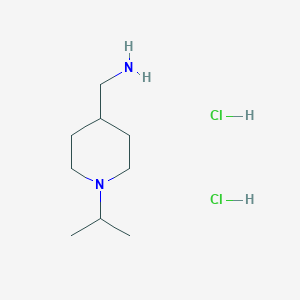

![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)

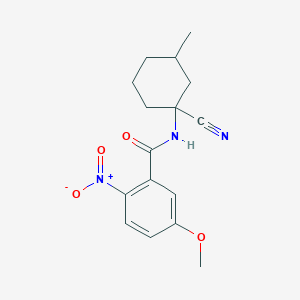

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)